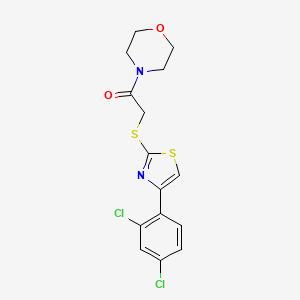

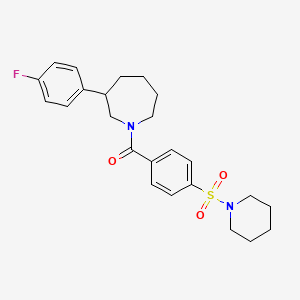

2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone" is a chemical entity that appears to be related to a class of molecules that incorporate both a thiazole moiety and a morpholine ring. These types of compounds have been studied for their potential pharmacological properties, including their role as inhibitors of phosphoinositide 3-kinase, which is significant in the context of tumor growth inhibition as demonstrated by the in vivo profiling of a similar compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, a compound with a thiophene core substituted with morpholine groups was synthesized through the reaction of a thioformmorpholine with trimethyl phosphite in refluxing xylene . Another related synthesis involved the use of a Vilsmeier-Haack reagent to protect an amino group during the synthesis of a potential antisenility agent . Additionally, the synthesis of thiazole substituted morpholine derivatives was achieved in two steps, starting with the formation of thiourea and subsequently ensuring the formation of the thiazole ring .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallography. For example, the crystal structure of a bis(morpholino) thiophene derivative revealed that the morpholinyl groups are located at the alpha-position of the thiophene, with chlorophenyl groups at the beta-position, indicating a symmetric structure . Another study confirmed the presence of a thiophene ring and the chair conformation of the morpholine ring in a similar compound .

Chemical Reactions Analysis

The chemical reactivity of these compounds has not been explicitly detailed in the provided papers. However, the synthesis processes imply that these molecules can participate in nucleophilic substitution reactions, as seen in the displacement of a chloro group , and can form stable ring structures such as thiophene and thiazole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds include their crystalline structure, with specific unit cell constants and space group information provided for a bis(morpholino) thiophene derivative . The density and crystallographic parameters such as the final R and wR values for observed reflections are also reported, which are important for the characterization of the compound's purity and structure . Additionally, the spectral characterization of similar compounds has been performed using various techniques such as UV, IR, NMR, and mass spectrometry, and theoretical calculations like DFT have been used to predict vibrational spectra and analyze structural changes due to electron-withdrawing groups .

Mécanisme D'action

Target of Action

The primary targets of 2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone are matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These proteins play crucial roles in cell proliferation, apoptosis, and other cellular processes, making them key targets for anticancer therapies .

Mode of Action

This compound interacts with its targets by inhibiting their activity . The inhibition of matrix metallo-proteinases and kinases disrupts cell signaling pathways, leading to the inhibition of cell proliferation . The inhibition of anti-apoptotic BCL2 family proteins triggers apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects several biochemical pathways related to cell proliferation and survival. By inhibiting matrix metallo-proteinases and kinases, it disrupts signaling pathways that promote cell growth . By inhibiting anti-apoptotic BCL2 family proteins, it triggers pathways leading to apoptosis .

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . This can lead to a reduction in tumor growth in cancerous cells . In vitro anticancer screening against HCT-116, HT-29, and HepG2 showed promising results .

Orientations Futures

The future directions for research on “2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include the design and structure–activity relationship of bioactive molecules .

Propriétés

IUPAC Name |

2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2S2/c16-10-1-2-11(12(17)7-10)13-8-22-15(18-13)23-9-14(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKDYYAOPCODHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3000677.png)

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)

![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B3000687.png)

![N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide](/img/structure/B3000688.png)

![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000695.png)

![2-Chloro-1-[3-[2-(furan-2-yl)-2-oxoethyl]morpholin-4-yl]propan-1-one](/img/structure/B3000698.png)

![N-[3-(2-Hydroxyethyl)azetidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B3000699.png)